REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:16])[C:3]12[CH2:8][CH:7]1[CH2:6][N:5](CC1C=CC=CC=1)[CH2:4]2.[ClH:17]>CO.[Pd]>[ClH:17].[ClH:17].[CH3:1][N:2]([CH3:16])[C:3]12[CH2:8][CH:7]1[CH2:6][NH:5][CH2:4]2 |f:4.5.6|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated under balloon pressure overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
azeotroped with MeOH (4×50 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.CN(C12CNCC2C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5453 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |